molecular formula C10H10BrClN2 B12998206 (6-Bromoisoquinolin-3-yl)methanamine hydrochloride

(6-Bromoisoquinolin-3-yl)methanamine hydrochloride

Cat. No.: B12998206
M. Wt: 273.55 g/mol
InChI Key: HXZQCUCTOFDCOL-UHFFFAOYSA-N
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Description

(6-Bromoisoquinolin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10BrN•HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoisoquinolin-3-yl)methanamine hydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The bromination reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After bromination, the resulting bromoisoquinoline is reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the final product as a hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoisoquinolin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming isoquinolin-3-ylmethanamine.

    Substitution: The bromo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Isoquinolin-3-ylmethanamine.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromoisoquinolin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromoisoquinolin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromoisoquinolin-3-yl)methanamine hydrochloride
  • (7-Bromoisoquinolin-3-yl)methanamine hydrochloride
  • (6-Chloroisoquinolin-3-yl)methanamine hydrochloride

Uniqueness

(6-Bromoisoquinolin-3-yl)methanamine hydrochloride is unique due to the position of the bromine atom on the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(6-bromoisoquinolin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9;/h1-4,6H,5,12H2;1H

InChI Key

HXZQCUCTOFDCOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)CN.Cl

Origin of Product

United States

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